

Independent Validation of YS 035 Hydrochloride's Effects: A Comparative Analysis

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Compound of Interest

Compound Name: YS 035 hydrochloride

Cat. No.: B1662548

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A comprehensive review of available scientific literature reveals a notable absence of independent, peer-reviewed studies validating the effects of **YS 035 hydrochloride**. The compound is described in commercial listings as a Ca2+ channel blocker that prolongs cardiac action potentials by inhibiting the pacemaker current and outward K+ currents.[1][2] However, the lack of published experimental data and citations makes a direct comparison and validation of its performance against other agents challenging.[1] One supplier has also indicated that the product has been withdrawn from sale for commercial reasons.

This guide, therefore, provides a comparative overview of the reported activity of **YS 035 hydrochloride** in the context of well-characterized L-type calcium channel blockers, Verapamil and Diltiazem. The experimental data and methodologies presented for these alternatives are drawn from published literature and serve as a benchmark for the types of validation that would be required for **YS 035 hydrochloride**.

Comparison of Biological Activity

Due to the absence of quantitative data for **YS 035 hydrochloride** in published literature, a direct numerical comparison is not possible. The following table summarizes the known information for **YS 035 hydrochloride** and provides a comparative profile for Verapamil and Diltiazem, for which extensive data are available.



Parameter	YS 035 Hydrochloride	Verapamil	Diltiazem
Primary Mechanism	Ca2+ blocker; inhibits pacemaker current and K+ outward currents[1][2]	L-type calcium channel blocker[3][4]	L-type calcium channel blocker[5][6]
Reported Effects	Strikingly prolongs cardiac action potentials[1][2]	Reduces myocardial contractility, slows heart rate, and causes vasodilation[3][7]	Relaxes vascular smooth muscle, decreases peripheral vascular resistance, and has negative inotropic and chronotropic effects[6]
Quantitative Data (IC50, etc.)	Not available in published literature.	IC50 for delayed outwardly rectifying K+ current: 11 µM (in rat intracardiac neurons)[8]. Potent antagonist of HERG channel current (IC50 = 143.0 nmol/L)[9].	Weakly blocks HERG current (IC50 = 17.3 μmol/L)[9].
Supporting Publications	No citations found in provided search results.	Extensive publication record.	Extensive publication record.

Experimental Protocols: A Framework for Validation

To independently validate the effects of a compound like **YS 035 hydrochloride**, a series of standard electrophysiological and functional assays would be necessary. The following are examples of detailed methodologies used for characterizing similar agents.

Electrophysiological Recording of Cardiac Action Potentials



- Objective: To measure the effect of the compound on the duration and morphology of action potentials in isolated cardiac myocytes.
- Methodology:
 - Cell Isolation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) by enzymatic digestion.
 - Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed. Action potentials are elicited by injecting depolarizing current pulses.
 - Data Acquisition: Parameters such as action potential duration at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and upstroke velocity are recorded at baseline and after application of the test compound at various concentrations.
 - Analysis: Dose-response curves are generated to determine the EC50 for the effect on action potential duration.

Voltage-Clamp Analysis of Ion Currents

- Objective: To identify the specific ion channels inhibited by the compound.
- Methodology:
 - Cell Preparation: Isolated cardiac myocytes or heterologous expression systems (e.g., HEK293 cells) expressing specific ion channels are used.
 - Voltage-Clamp Recordings: Specific voltage protocols are applied to isolate and record individual ion currents, such as the L-type Ca2+ current (ICa,L), the rapid delayed rectifier K+ current (IKr), and the slow delayed rectifier K+ current (IKs).
 - Data Analysis: The effect of the compound on the peak current amplitude and kinetics of each current is measured. IC50 values for the inhibition of each channel are calculated.
 For example, the IC50 of verapamil on the delayed outwardly rectifying K+ current was determined to be 11 μM in rat intracardiac neurons.[8]

In Vitro Functional Assays



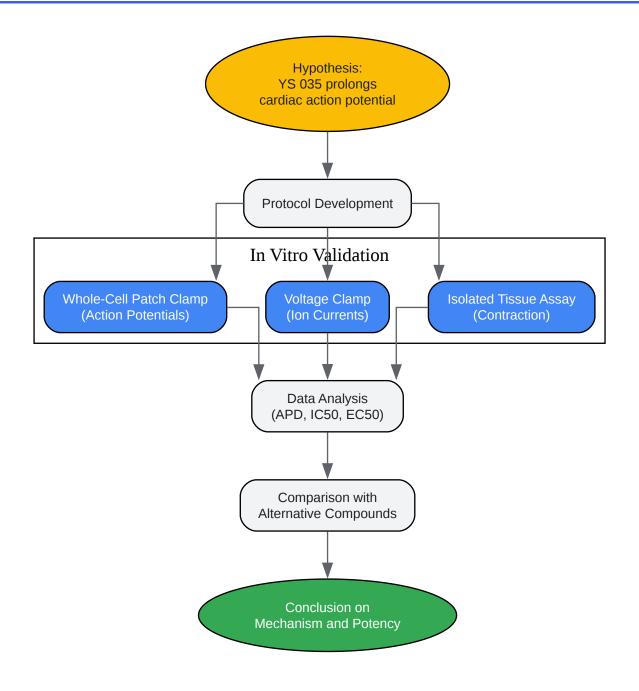
- Objective: To assess the effect of the compound on the contractility of cardiac tissue.
- Methodology:
 - Tissue Preparation: Isolated cardiac tissues, such as papillary muscles or trabeculae, are mounted in an organ bath containing physiological salt solution.
 - Force Measurement: The tissue is electrically stimulated, and the force of contraction is measured using a force transducer.
 - Compound Application: The compound is added to the bath in increasing concentrations, and the change in contractile force is recorded.
 - Analysis: A dose-response curve is constructed to determine the effect on myocardial contractility.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the general mechanism of action for L-type calcium channel blockers and a typical experimental workflow for their characterization.

Caption: General mechanism of L-type calcium channel blockade in cardiomyocytes.





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Caption: A typical experimental workflow for validating a cardiac ion channel modulator.

In conclusion, while **YS 035 hydrochloride** is cataloged as a calcium channel blocker with effects on cardiac action potentials, the absence of published, peer-reviewed data prevents its independent validation and a robust comparison with established alternatives. The methodologies and comparative data for well-studied compounds like Verapamil and Diltiazem provide a clear framework for the type of rigorous scientific validation that would be necessary to substantiate the claimed effects of **YS 035 hydrochloride** for the research community.



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